molecular formula C15H25F2NO2 B8174075 (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone

(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone

Cat. No.: B8174075
M. Wt: 289.36 g/mol
InChI Key: IRVJIYJNPHRMHF-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a hydroxypropyl-substituted piperidine ring

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[4-(3-hydroxypropyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F2NO2/c16-15(17)7-3-13(4-8-15)14(20)18-9-5-12(6-10-18)2-1-11-19/h12-13,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVJIYJNPHRMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)CCCO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a fluorination reaction of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including alkylation and reduction steps, starting from piperidine or its derivatives.

    Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the hydroxypropyl-substituted piperidine derivative under conditions such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaOMe, sodium ethoxide (NaOEt), Grignard reagents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and pain management.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability and reactivity.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding studies.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the hydroxypropyl-piperidine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone
  • (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)pyrrolidin-1-yl)methanone
  • (4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)morpholin-1-yl)methanone

Uniqueness

(4,4-Difluorocyclohexyl)(4-(3-hydroxypropyl)piperidin-1-yl)methanone is unique due to the combination of its difluorocyclohexyl group and hydroxypropyl-piperidine moiety. This specific structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds.

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